
3-(2,3-Dimethylphenoxymethyl)phenylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in THF: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is typically dissolved in tetrahydrofuran (THF) to stabilize it and facilitate its use in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(2,3-dimethylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.
化学反应分析
Types of Reactions:
Nucleophilic Addition: The compound undergoes nucleophilic addition reactions with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the phenylmagnesium bromide group is replaced by other functional groups.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products:
Alcohols: When reacted with aldehydes or ketones.
Substituted Aromatic Compounds: When involved in substitution reactions.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Polymer Chemistry: Employed in the preparation of polymers with specific functional groups.
Biology and Medicine:
Drug Development: Utilized in the synthesis of intermediates for drug molecules.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Applied in the development of new materials with unique properties.
Catalysis: Used in the preparation of catalysts for various industrial processes.
作用机制
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the compound coordinates with the oxygen in the THF solvent, stabilizing the negative charge on the carbon atom. This stabilization allows the carbon atom to act as a strong nucleophile, facilitating its reaction with electrophiles such as carbonyl compounds.
相似化合物的比较
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but without the dimethylphenoxymethyl group.
Methylmagnesium Bromide: A simpler Grignard reagent used for similar types of reactions but with different reactivity due to the absence of the aromatic ring.
Uniqueness:
Functional Group: The presence of the dimethylphenoxymethyl group provides unique reactivity and selectivity in certain reactions.
Stability: The compound’s stability in THF makes it suitable for a wide range of applications in organic synthesis.
属性
分子式 |
C15H15BrMgO |
|---|---|
分子量 |
315.49 g/mol |
IUPAC 名称 |
magnesium;1,2-dimethyl-3-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C15H15O.BrH.Mg/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;;/h3-4,6-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
BVXZUKHYFXRPOM-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=CC=C1)OCC2=CC=C[C-]=C2)C.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


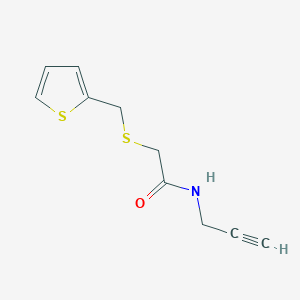

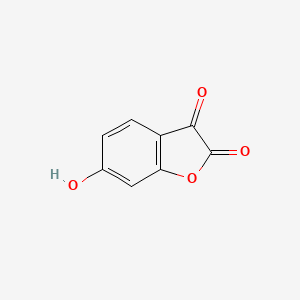
![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
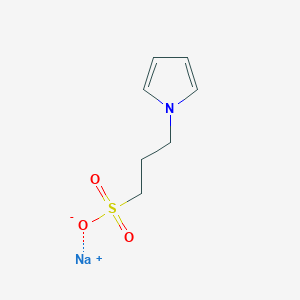

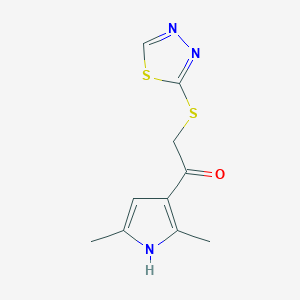
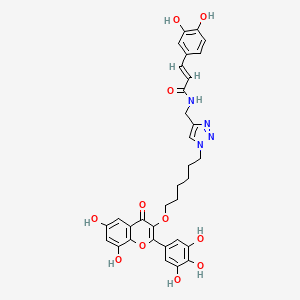
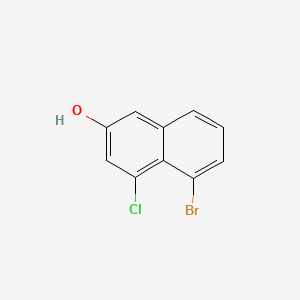
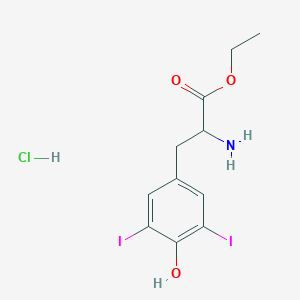
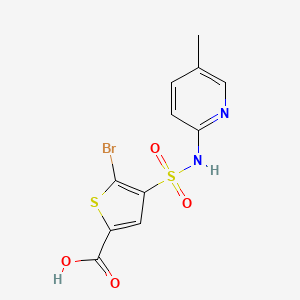
![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
